molecular formula C13H13N5O6 B3717634 6-Hydroxy-1-(3-hydroxypropyl)-5-[(4-nitrophenyl)diazenyl]pyrimidine-2,4-dione

6-Hydroxy-1-(3-hydroxypropyl)-5-[(4-nitrophenyl)diazenyl]pyrimidine-2,4-dione

Cat. No.: B3717634
M. Wt: 335.27 g/mol
InChI Key: KRMPMAJLVLGLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-1-(3-hydroxypropyl)-5-[(4-nitrophenyl)diazenyl]pyrimidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy and nitrophenyl diazenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-(3-hydroxypropyl)-5-[(4-nitrophenyl)diazenyl]pyrimidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the hydroxypropyl and nitrophenyl diazenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-(3-hydroxypropyl)-5-[(4-nitrophenyl)diazenyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrophenyl diazenyl group can be reduced to an amine.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the nitrophenyl diazenyl group may produce an amine derivative.

Scientific Research Applications

6-Hydroxy-1-(3-hydroxypropyl)-5-[(4-nitrophenyl)diazenyl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or other bioactive compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a dye intermediate.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-(3-hydroxypropyl)-5-[(4-nitrophenyl)diazenyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The hydroxy and nitrophenyl diazenyl groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-(4-nitrophenyl)-1-(2-pyridinyl)-1-propanone: This compound shares the nitrophenyl group but has a different core structure.

    Pinacol Boronic Esters: These compounds are valuable in organic synthesis and share some functional group similarities.

Uniqueness

6-Hydroxy-1-(3-hydroxypropyl)-5-[(4-nitrophenyl)diazenyl]pyrimidine-2,4-dione is unique due to its specific combination of functional groups and the pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-hydroxy-1-(3-hydroxypropyl)-5-[(4-nitrophenyl)diazenyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O6/c19-7-1-6-17-12(21)10(11(20)14-13(17)22)16-15-8-2-4-9(5-3-8)18(23)24/h2-5,19,21H,1,6-7H2,(H,14,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMPMAJLVLGLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(N(C(=O)NC2=O)CCCO)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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